molecular formula C21H21N3O3 B2930309 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide CAS No. 898435-84-2

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2930309
CAS RN: 898435-84-2
M. Wt: 363.417
InChI Key: MADIGQFPBKPUIB-UHFFFAOYSA-N
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Description

“N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.305. It contains a pyrrolo group fused onto the plane of an indole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo group fused onto the plane of an indole ring . More detailed structural analysis would require further investigation.

Scientific Research Applications

Pharmaceuticals: Antiviral and Antitumor Activities

The structure of the compound suggests it could be useful in pharmaceutical applications, particularly due to the presence of nitrogen-containing heterocycles. Such compounds are known for their bioactivity, including antiviral and antitumor properties . The pyrrolopyrazine derivatives, which share a similar structural motif, have been studied for their broad biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects .

Chemical Synthesis: Advanced Intermediates

In the realm of chemical synthesis, this compound could serve as an advanced intermediate for the synthesis of more complex molecules. Its multifaceted structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties for further research or industrial applications .

Biological Studies: Enzyme Inhibition

Compounds with similar structures have been shown to inhibit certain enzymes, which is crucial in the study of biological pathways and the development of drugs targeting those pathways. The compound could be used to study enzyme inhibition in various diseases, potentially leading to new therapeutic strategies .

properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13(14-5-3-2-4-6-14)22-20(26)21(27)23-17-11-15-7-8-18(25)24-10-9-16(12-17)19(15)24/h2-6,11-13H,7-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIGQFPBKPUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide

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